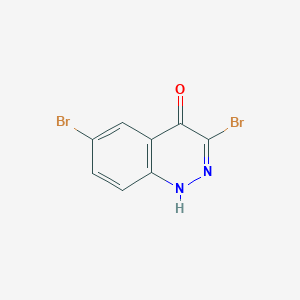

3,6-Dibromocinnolin-4-ol

Description

3,6-Dibromocinnolin-4-ol is a brominated derivative of cinnolin-4-ol, a heterocyclic aromatic compound structurally related to quinoline. Cinnoline and quinoline derivatives are known for their bioactivity, including antimicrobial, anticancer, and kinase inhibition properties, often modulated by substituent type and position . This article compares this compound with structurally similar compounds, leveraging data from related molecules to infer its physicochemical and biological characteristics.

Properties

Molecular Formula |

C8H4Br2N2O |

|---|---|

Molecular Weight |

303.94 g/mol |

IUPAC Name |

3,6-dibromo-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |

InChI Key |

SFAIGTYUAKKRGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=NN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromocinnolin-4-ol typically involves the bromination of cinnolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromocinnolin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of cinnolin-4-ol.

Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

Oxidation: Formation of 3,6-dibromocinnolin-4-one.

Reduction: Formation of cinnolin-4-ol.

Substitution: Formation of various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,6-Dibromocinnolin-4-ol is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: This compound can be used in the development of new materials, such as polymers and dyes. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3,6-Dibromocinnolin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

- 6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4): Bromine (6-position) and chlorine (3-position) substituents create a polarized aromatic system, enhancing reactivity in nucleophilic substitution reactions .

- 6,7-Dimethoxyquinolin-4-ol (CAS 13425-93-9): Methoxy groups at positions 6 and 7 are electron-donating, increasing electron density on the aromatic ring and improving solubility in polar solvents .

Physicochemical Properties

Key differences in molecular weight, solubility, and stability arise from substituent variations:

- Molecular Weight: 6-Bromo-3-chloroquinolin-4-ol: 258.5 g/mol . 6,7-Dimethoxyquinolin-4-ol: 221.21 g/mol . 3,6-Dibromocinnolin-4-ol: Estimated ~303 g/mol (based on C$9$H$5$Br$_2$NO).

- Solubility: Methoxy groups in 6,7-Dimethoxyquinolin-4-ol enhance aqueous solubility, while bromine/chlorine substituents in halogenated analogs favor lipophilicity .

Data Tables

Research Findings

- Substituent Position: Halogens at positions 3 and 6 (meta/para to the hydroxyl group) maximize electronic effects on the aromatic ring, as seen in 6-Bromo-3-chloroquinolin-4-ol .

- Thermal Stability : Brominated analogs exhibit higher thermal stability than methoxy derivatives, as halides resist oxidative degradation .

Biological Activity

3,6-Dibromocinnolin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

The antimicrobial activity is believed to be due to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes. This disruption leads to increased permeability and ultimately cell death.

Efficacy Against Pathogens

In vitro studies have demonstrated that this compound possesses potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research.

The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the inhibition of cell proliferation signals.

Case Studies

- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µg/mL). The compound induced apoptosis as evidenced by increased Annexin V staining.

- Lung Cancer : Another study on A549 lung cancer cells demonstrated that treatment with the compound led to cell cycle arrest at the G2/M phase, inhibiting further proliferation.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies indicate low cytotoxicity in normal human cells at therapeutic concentrations, suggesting a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.